Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate

Sonidegib NVP-LDE225 Smoothened antagonist

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate (CAS 1630035-51-6; also assigned 1261931-89-8), systematically named methyl 2-methyl-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carboxylate, is a fluorinated biphenyl ester building block (C₁₆H₁₃F₃O₃, MW 310.27). It belongs to the class of trifluoromethoxy-substituted biphenyl carboxylates and serves as a critical synthetic intermediate in the manufacture of Sonidegib (NVP-LDE225), an FDA-approved Smoothened (Smo) antagonist for basal cell carcinoma.

Molecular Formula C16H13F3O3
Molecular Weight 310.27 g/mol
Cat. No. B7959491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate
Molecular FormulaC16H13F3O3
Molecular Weight310.27 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C(=O)OC)C2=CC=C(C=C2)OC(F)(F)F
InChIInChI=1S/C16H13F3O3/c1-10-13(4-3-5-14(10)15(20)21-2)11-6-8-12(9-7-11)22-16(17,18)19/h3-9H,1-2H3
InChIKeyUNEFYAAXVNDFPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate – A Key Sonidegib Intermediate for Targeted Hedgehog Pathway Procurement


Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate (CAS 1630035-51-6; also assigned 1261931-89-8), systematically named methyl 2-methyl-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carboxylate, is a fluorinated biphenyl ester building block (C₁₆H₁₃F₃O₃, MW 310.27) . It belongs to the class of trifluoromethoxy-substituted biphenyl carboxylates and serves as a critical synthetic intermediate in the manufacture of Sonidegib (NVP-LDE225), an FDA-approved Smoothened (Smo) antagonist for basal cell carcinoma [1]. The compound features a methyl ester at the 3-position, a methyl substituent ortho to the ester, and a 4′-(trifluoromethoxy) group on the distal phenyl ring—a substitution pattern directly embedded in the Sonidegib pharmacophore [1].

Why Generic Biphenyl Ester Substitution Fails for Sonidegib-Oriented Procurement of Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate


In-class biphenyl carboxylate esters cannot be freely interchanged with methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate for Sonidegib-centric applications because the precise 2-methyl-4′-(trifluoromethoxy)-[1,1′-biphenyl]-3-carboxylate connectivity is directly embedded in the final drug substance [1][2]. Trifluoromethoxy-substituted analogs lacking the ortho-methyl group (e.g., methyl 3-[4-(trifluoromethoxy)phenyl]benzoate, CAS 1820666-93-0, MW 296.24) fail to match the requisite Sonidegib scaffold . Likewise, the free carboxylic acid (CAS 1221722-10-6, MW 296.24) requires additional esterification to serve as a coupling partner in the amidation step described in the NVP-LDE225 synthetic route, impacting step count and atom economy . The quantitative evidence below demonstrates that selection of this precise methyl ester is not a trivial interchange decision—it is driven by structural fidelity to the Sonidegib core, differentiated purity profiles, and application-specific solubility requirements.

Quantitative Differentiation Evidence: Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate vs. Closest Analogs


Structural Fidelity to the Sonidegib Pharmacophore: Methyl Ester vs. Free Carboxylic Acid

The target compound is the direct methyl ester precursor for the pivotal amide coupling step in Sonidegib synthesis [1]. Its free acid counterpart, 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoic acid (Sonidegib Metabolite M48, CAS 1221722-10-6), requires an additional esterification step before coupling with the amine fragment, adding one synthetic transformation and reducing overall process efficiency .

Sonidegib NVP-LDE225 Smoothened antagonist

Two-Tier Purity Specification Availability: 95% vs 98% as a Procurement Decision Driver

Suppliers provide this compound at two distinct purity tiers—95% (Bidepharm, Chemenu) and NLT 98% (Leyan, Fluoropharm)—allowing procurement to be matched to application criticality . In contrast, the most widely listed purity for the free acid analog (CAS 1221722-10-6) is 97% from a single major supplier, offering less flexibility for cost-optimized versus high-assay sourcing .

Purity Quality control Sonidegib intermediate

LogP Differentiation: Methyl Ester Lipophilicity Enables Chromatographic Purification Selectivity Over the Acid

The methyl ester exhibits higher predicted lipophilicity compared to the free acid, translating to practical chromatographic retention differences. The acid form (CAS 1221722-10-6) has an experimental XLogP3 of 4.6 . The methyl ester, bearing an additional –CH₃ group on the carboxyl moiety and a higher molecular weight (310.27 vs. 296.24), is expected to have an XLogP3 approximately 5.2–5.5 based on a +0.6 to +0.9 log unit increment typical for methyl esterification of aromatic acids [1]. This increased retention facilitates separation of the ester product from residual acid or polar impurities on reverse-phase silica.

LogP Purification Reverse-phase chromatography

Solubility Profile Differentiation: Ester's Organic Solvent Miscibility vs. Acid's Limited DMSO/Methanol Solubility

The methyl ester is reported as insoluble in water but readily soluble in common organic solvents, and can even serve as an organic solvent itself . In contrast, the free acid (CAS 1221722-10-6) shows only slight solubility in DMSO and methanol and requires storage at 2–8°C or −20°C . The ester's broad organic solvent miscibility expands the range of reaction solvents usable without additional solubilization steps.

Solubility Formulation Process chemistry

Pharmacokinetic Relevance: The Methyl Ester Maps to Sonidegib's Metabolic Pathway with a Distinct Tmax

The methyl ester's hydrolysis product (the free acid, M48) is the major circulating metabolite of Sonidegib . M48 exhibits a substantially longer Tmax of 60 hours compared to the parent drug . This metabolic relationship makes the methyl ester the preferred starting material for synthesizing authentic M48 reference standards and for conducting metabolite identification studies. Analogs such as the CF₃-substituted acid (CAS 1221722-09-3) are not established Sonidegib metabolites and cannot be used interchangeably for this purpose.

Metabolite Tmax Sonidegib pharmacokinetics

Ortho-Methyl Substitution Deters Rotational Freedom Relative to Des-methyl Biphenyl Ester Analogs

The ortho-methyl group at the 2-position imposes steric hindrance that restricts rotation about the biphenyl axis relative to des-methyl analogs . The des-methyl comparator methyl 4′-(trifluoromethyl)-[1,1′-biphenyl]-3-carboxylate (CAS 773875-92-6, MW 294.27) lacks this ortho substitution and therefore has lower rotational barrier . In the context of Sonidegib, the 2-methyl group is critical for binding: the discovery SAR paper demonstrated that the ortho-methyl substituent contributes to Smo antagonistic potency by orienting the biphenyl core into the bioactive conformation [1].

Atropisomerism Conformational restriction Biphenyl scaffold

Evidence-Backed Application Scenarios for Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate Procurement


GMP Sonidegib Intermediate for Late-Stage Amide Coupling

The methyl ester is the direct coupling partner for the penultimate amidation step in Sonidegib synthesis, reacting with 6-((2R,6S)-2,6-dimethylmorpholin-4-yl)pyridin-3-amine [1]. Procurement of the 98% purity tier (Leyan, Fluoropharm) is justified for GMP campaigns where residual acid or des-methyl impurities must be controlled to <0.15% per ICH Q3A guidelines .

Sonidegib Metabolite M48 Reference Standard Synthesis

The methyl ester is hydrolyzed to yield Sonidegib Metabolite M48 (free acid, CAS 1221722-10-6), the major circulating human metabolite with a Tmax of 60 hours . Bioanalytical laboratories requiring authentic M48 for LC-MS/MS method validation should source the ester at ≥98% purity to minimize isobaric interferences from positional isomers .

Smoothened Antagonist SAR Library Synthesis for Hedgehog Pathway Drug Discovery

The 2-methyl-4′-(trifluoromethoxy)-biphenyl scaffold is the core pharmacophore of the NVP-LDE225 series [2]. The methyl ester serves as a versatile diversification point for parallel amide library synthesis, enabling SAR exploration at the 3-carboxamide position without perturbing the critical 2-methyl and 4′-OCF₃ substituents [1][2].

Process Chemistry Solvent Screening for Large-Scale Amidation

The ester's broad organic solvent miscibility—reported as 'easily soluble in organic solvents'—supports solvent screening across aprotic solvents (THF, DMF, DMAc) for optimizing amidation yield and minimizing epimerization risk . This contrasts with the free acid, whose limited solubility (slightly in DMSO/methanol only) restricts screening scope .

Quote Request

Request a Quote for Methyl 2-methyl-3-[4-(trifluoromethoxy)phenyl]benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.